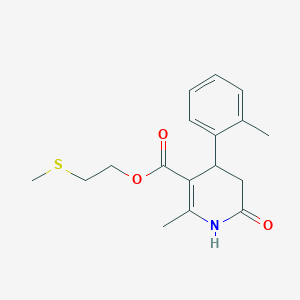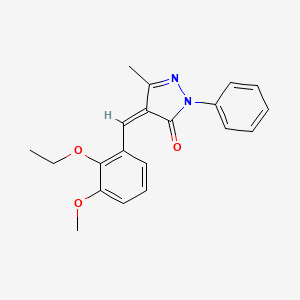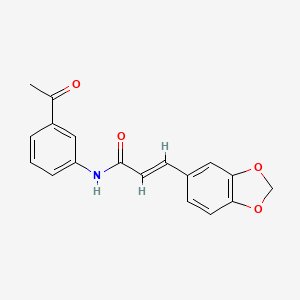![molecular formula C15H13ClF2N2O B5544746 2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide](/img/structure/B5544746.png)
2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as CFTR(inh)-172, which is a selective and potent inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is an important protein that regulates the transport of chloride ions across the cell membrane. Mutations in the CFTR gene can cause cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems.
Applications De Recherche Scientifique
Substituent Effects on Photoinduced Charge Transfer
Substituent-dependent Photoinduced Intramolecular Charge Transfer : The study by Yang et al. (2004) explores the photochemical behavior of N-aryl-substituted trans-4-aminostilbenes, indicating that the presence of different substituents in the N-aryl group significantly affects the compound's photochemical properties. This research highlights how varying the electronic nature of substituents can influence the formation of twisted intramolecular charge transfer (TICT) states, suggesting potential applications in designing materials for optoelectronic devices. (Yang et al., 2004).
Reductive Chemistry of Novel Cytotoxins
Reductive Chemistry of Novel Hypoxia-Selective Cytotoxins : The work by Palmer et al. (1995) discusses the selective toxicity for hypoxic cells of a bioreductive drug, shedding light on the reductive chemistry involved in the drug's action. Such studies are crucial for developing targeted cancer therapies, indicating that modifications to the chemical structure can enhance the cytotoxicity of compounds against cancer cells. (Palmer et al., 1995).
Nonlinear Optical Properties
Synthesis and Nonlinear Optical Absorption : Rahulan et al. (2014) synthesized a novel chalcone derivative compound and investigated its nonlinear optical properties. The study demonstrates that the compound exhibits a switchover from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting its potential application in optical devices like limiters. (Rahulan et al., 2014).
Intramolecular Oxidative Coupling
Iodobenzene-Mediated Intramolecular Oxidative Coupling : Yu et al. (2011) reported on the intramolecular oxidative coupling of substituted 4-hydroxyphenyl-N-phenylbenzamides, facilitating the synthesis of spirooxindoles. This method represents an efficient approach to constructing complex and biologically significant structures, indicating the relevance of such chemical transformations in medicinal chemistry and drug design. (Yu et al., 2011).
Propriétés
IUPAC Name |
2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF2N2O/c1-20(2)10-5-3-4-9(6-10)19-15(21)11-7-13(17)14(18)8-12(11)16/h3-8H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYZQUHHXRJGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5544683.png)
![4-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5544688.png)


![6-methyl-N-[1-(4-methyl-2-pyridinyl)propyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5544706.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidine](/img/structure/B5544707.png)
![1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5544712.png)
![2-ethyl-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5544721.png)
![3-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5544727.png)
![2-[4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol](/img/structure/B5544753.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5544760.png)
![N-[3-cyano-6-cyclopropyl-4-(2-furyl)-2-pyridinyl]acetamide](/img/structure/B5544766.png)